molecular formula C14H19NO5 B6298564 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate CAS No. 2120908-78-1

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate

Cat. No.: B6298564
CAS No.: 2120908-78-1
M. Wt: 281.30 g/mol
InChI Key: WHAXDYIVOLWPSV-UHFFFAOYSA-N
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Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amine group, a methyl ester, and a hydroxybenzoate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate typically involves multiple steps. One common method starts with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ability to form stable complexes with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected to form a free amine, which can then interact with enzymes or receptors. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-hydroxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(16)10(7-9)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAXDYIVOLWPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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